![molecular formula C16H27N5O B15210641 2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol CAS No. 591732-94-4](/img/structure/B15210641.png)
2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol is a complex organic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol typically involves multi-component reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethylene diamine under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring structure allows for strong interactions with metal ions, making it effective in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane
- Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))amine
- Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl)-2-quinolymethyl)amine
Uniqueness
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol is unique due to its specific combination of pyrazole rings and ethanolamine backbone. This structure provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
591732-94-4 |
|---|---|
Molekularformel |
C16H27N5O |
Molekulargewicht |
305.42 g/mol |
IUPAC-Name |
2-[bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amino]ethanol |
InChI |
InChI=1S/C16H27N5O/c1-13-11-15(3)20(17-13)7-5-19(9-10-22)6-8-21-16(4)12-14(2)18-21/h11-12,22H,5-10H2,1-4H3 |
InChI-Schlüssel |
QWXLAAARSSLPFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1CCN(CCN2C(=CC(=N2)C)C)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


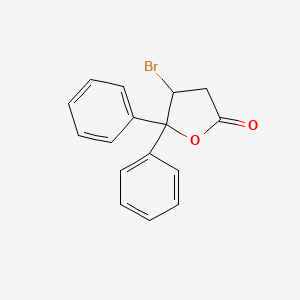

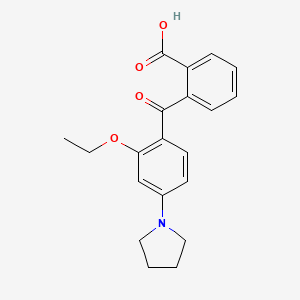
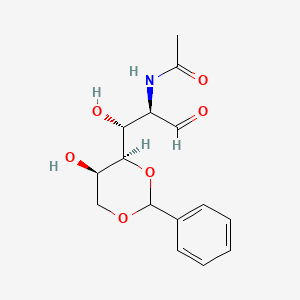
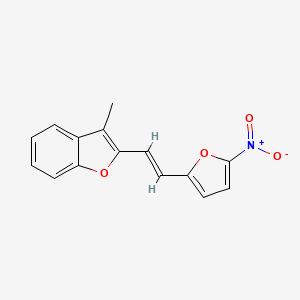


![4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B15210598.png)
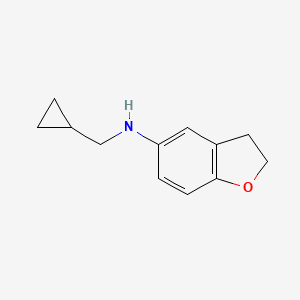
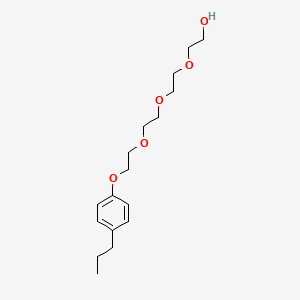
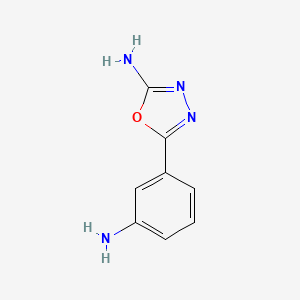
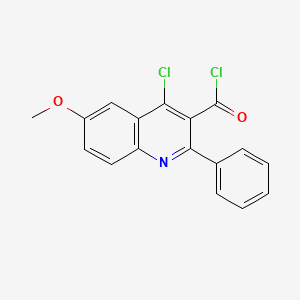
![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)

